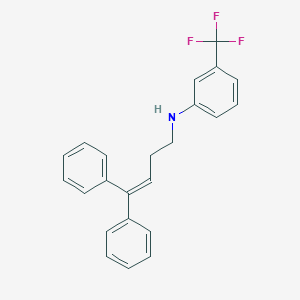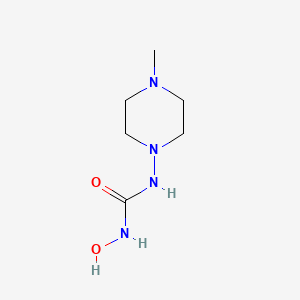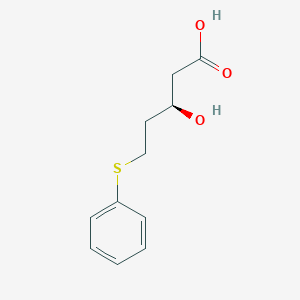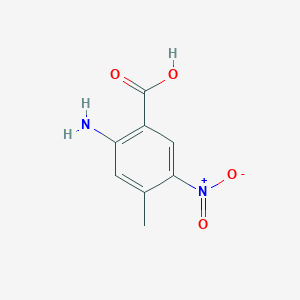![molecular formula C34H46O2 B12583884 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene CAS No. 594838-50-3](/img/structure/B12583884.png)
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene typically involves the reaction of anthracene with dec-4-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Scientific Research Applications
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene involves its interaction with specific molecular targets and pathways. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to the generation of excited states. These excited states can then participate in various photochemical reactions, such as energy transfer or electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Compared to other anthracene derivatives, it exhibits different absorption and emission characteristics, making it suitable for specialized applications in organic electronics and photonics .
Properties
CAS No. |
594838-50-3 |
|---|---|
Molecular Formula |
C34H46O2 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
2,6-bis(dec-4-enoxy)anthracene |
InChI |
InChI=1S/C34H46O2/c1-3-5-7-9-11-13-15-17-23-35-33-21-19-29-26-32-28-34(22-20-30(32)25-31(29)27-33)36-24-18-16-14-12-10-8-6-4-2/h11-14,19-22,25-28H,3-10,15-18,23-24H2,1-2H3 |
InChI Key |
LHOPLAQKUNYZJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCOC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OCCCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)

![1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12583846.png)
![[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B12583848.png)
![4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B12583852.png)





![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
